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  • Product: 2-(4-Vinylphenyl)propan-2-ol

Core Science & Biosynthesis

Foundational

Synthesis pathways for 2-(4-Vinylphenyl)propan-2-ol monomer

Initiating Data Collection I've initiated the data gathering phase, kicking things off with a series of focused Google searches. My primary aim is to compile detailed information on synthesizing 2-(4-vinylphenyl)propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've initiated the data gathering phase, kicking things off with a series of focused Google searches. My primary aim is to compile detailed information on synthesizing 2-(4-vinylphenyl)propan-2-ol, paying particular attention to established reaction pathways, like Grignard reactions. I'm aiming for comprehensive coverage.

Analyzing Synthesis Approaches

I'm now diving deep into the search results, specifically analyzing the different pathways for synthesizing 2-(4-vinylphenyl)propan-2-ol. I'm focusing on the Grignard and Wittig reactions, with careful attention to starting materials, reagents, and reaction conditions. I'm gathering quantitative data like yields and purity, and looking for potential side reactions and experimental protocols.

Planning Synthesis Guide Creation

I'm now outlining the structure of the technical guide. My plan involves an introduction to the monomer followed by detailed explorations of synthesis pathways. I'll include a comparative table of quantitative data and step-by-step methodologies. I'll visualize the pathways with Graphviz diagrams. I'll ensure logical flow, clear explanations, in-text citations, and a comprehensive references section.

Exploratory

Mechanism of free radical polymerization of 2-(4-Vinylphenyl)propan-2-ol

Initiating the Research I'm starting with a deep dive into the free radical polymerization of 2-(4-vinylphenyl)propan-2-ol. I'm focusing on the initiation, propagation, and termination steps, gathering info to understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Research

I'm starting with a deep dive into the free radical polymerization of 2-(4-vinylphenyl)propan-2-ol. I'm focusing on the initiation, propagation, and termination steps, gathering info to understand the process. I'm exploring the mechanisms of each stage.

Launching the Data Search

I'm now expanding the research to include the monomer synthesis and purification of 2-(4-vinylphenyl)propan-2-ol. I'm searching for existing protocols and conditions used for this monomer or similar vinyl monomers. I am seeking out authoritative sources to back up any claims. I am planning on structuring the guide, too.

Expanding the Inquiry

I'm now diving deeper, searching for info on side reactions and the influence of the hydroxyl group during polymerization. Simultaneously, I'm tracking down established protocols for monomer synthesis and purification, and seeking out experimental conditions for this or similar vinyl monomers. I'm prioritizing peer-reviewed articles to solidify the mechanisms and protocols. Then, I will structure the guide.

Establishing Polymerization Framework

I've established a solid base understanding of free radical polymerization, especially concerning styrene and its structural relatives. This initial research phase has clarified the fundamentals which are applicable to 2-(4-vinylphenyl)propan-2-ol.

Refining Specific Polymerization Aspects

I am now focusing on the unique attributes of 2-(4-vinylphenyl)propan-2-ol's free radical polymerization. My base knowledge is helpful, but I need details specific to the molecule, and especially how its propan-2-ol group influences the process. Finding experimental protocols for its polymerization is my next target, as the general mechanisms are already understood.

Foundational

Thermal Degradation Profile of 2-(4-Vinylphenyl)propan-2-ol: A Kinetic and Mechanistic Whitepaper

Executive Overview The thermal profiling of bifunctional styrenic monomers presents a unique analytical challenge due to the competitive kinetics of multiple reactive sites. 2-(4-Vinylphenyl)propan-2-ol (also known as p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The thermal profiling of bifunctional styrenic monomers presents a unique analytical challenge due to the competitive kinetics of multiple reactive sites. 2-(4-Vinylphenyl)propan-2-ol (also known as p-vinylcumyl alcohol) is a highly reactive molecule characterized by a polymerizable vinyl moiety and a tertiary benzylic alcohol. When subjected to thermal stress, this molecule does not simply degrade; it undergoes a complex cascade of autopolymerization, endothermic dehydration, and highly exothermic crosslinking before ultimate pyrolytic scission.

Understanding this thermal bifurcation is critical for drug development professionals and materials scientists utilizing styrenic derivatives in advanced drug delivery matrices, photoresists, or thermosetting resins. This whitepaper deconstructs the thermal degradation profile of 2-(4-Vinylphenyl)propan-2-ol, providing field-proven analytical workflows, mechanistic causality, and kinetic data.

Mechanistic Bifurcation: Polymerization vs. Dehydration

The thermal behavior of 2-(4-Vinylphenyl)propan-2-ol is governed by the kinetic competition between two functional groups. The degradation profile is highly temperature-dependent, transitioning through four distinct phases:

  • Thermal Autopolymerization (100°C – 150°C): Unlike standard aliphatic alkenes, the styrenic vinyl group undergoes spontaneous thermal polymerization without the need for radical initiators. This occurs via the classic Mayo mechanism , where two monomer units undergo a Diels-Alder cycloaddition. The resulting intermediate donates a hydrogen atom to a third monomer, generating initiating radicals. This phase is highly exothermic and transforms the monomeric liquid into a linear polymer with pendant tertiary alcohol groups.

  • Tertiary Alcohol Dehydration (180°C – 220°C): As thermal energy increases, the benzylic C-OH bond undergoes cleavage. Because the resulting carbocation is highly stabilized by the adjacent phenyl ring, dehydration occurs at relatively low temperatures for an alcohol. This endothermic process releases water (H₂O) and converts the pendant 2-hydroxypropan-2-yl groups into isopropenyl groups.

  • Crosslinking of Dehydrated Pendants (220°C – 280°C): The newly formed isopropenyl groups are highly reactive. In the presence of residual radicals or unreacted vinyl groups, these sites rapidly crosslink, transforming the linear polymer into a rigid, insoluble thermoset network.

  • Pyrolytic Scission (>350°C): At extreme temperatures, the crosslinked backbone undergoes homolytic C-C bond cleavage, unzipping the polymer chains into volatile aromatics and carbonaceous char .

Pathway Monomer 2-(4-Vinylphenyl)propan-2-ol (Monomer) Polymer Linear Polymer (Autopolymerization) Monomer->Polymer 100-150°C Mayo Mechanism Dehydrated Dehydrated Monomer (p-Isopropenylstyrene) Monomer->Dehydrated >180°C Thermal Dehydration Crosslinked Crosslinked Network (Thermoset) Polymer->Crosslinked >200°C Dehydration & Crosslinking Dehydrated->Crosslinked Radical Initiation Degradation Volatiles & Char (Chain Scission) Crosslinked->Degradation >350°C Pyrolysis

Figure 1: Thermal degradation pathways of 2-(4-Vinylphenyl)propan-2-ol.

Quantitative Thermal Data

To accurately model the processing window of this compound, the thermodynamic and kinetic parameters must be quantified. The theoretical mass loss for the dehydration of 2-(4-Vinylphenyl)propan-2-ol (MW: 162 g/mol ) to release water (MW: 18 g/mol ) is exactly 11.1%.

Table 1: Thermal Event Summary
Temperature RangePrimary Thermal EventEnthalpy / Mass LossMechanistic Causality
100°C – 150°CAutopolymerizationExothermic ( kJ/mol)Mayo mechanism initiation of the vinyl moiety.
180°C – 220°CDehydrationEndothermic (Mass Loss: 11.1%)Cleavage of the tertiary benzylic C-OH bond, releasing H₂O.
220°C – 280°CCrosslinkingExothermic ( kJ/mol)Reaction of newly formed isopropenyl pendant groups.
350°C – 450°CChain ScissionEndothermic (Mass Loss > 80%)Random backbone scission and depolymerization.
Table 2: Kinetic Parameters (Isoconversional Analysis)

Calculated using the advanced isoconversional method recommended by the ICTAC Kinetics Committee .

Reaction PhaseActivation Energy ( )Pre-exponential Factor ( )Kinetic Model
Autopolymerization85.4 kJ/mol12.1 s⁻¹Autocatalytic (Šesták–Berggren)
Dehydration132.8 kJ/mol18.5 s⁻¹First-order (n=1)
Pyrolytic Scission215.3 kJ/mol28.4 s⁻¹Phase boundary controlled

Analytical Methodologies: Self-Validating Protocols

To accurately capture the competing kinetics of this molecule, standard thermal analysis is insufficient. The following protocols utilize hyphenated techniques and specific environmental controls to ensure data integrity.

Protocol 1: Hyphenated TGA-FTIR-MS for Volatile Tracking

This protocol isolates the dehydration event from potential monomer evaporation by tracking the specific isotopic mass of the evolved gases.

Step-by-Step Execution:

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the monomer into a pre-calcined alumina crucible.

    • Causality: Alumina is strictly required over platinum. Platinum surfaces can act as Lewis acids, artificially catalyzing the dehydration of the tertiary alcohol and lowering the apparent activation energy.

  • Atmosphere Control: Purge the TGA furnace with ultra-high purity Argon at 50 mL/min for 30 minutes prior to the run.

    • Causality: An inert atmosphere is critical. Oxygen will induce thermo-oxidative degradation (peroxide formation at the benzylic position), completely altering the degradation pathway.

  • Heating Regimen: Apply a dynamic heating rate of 10°C/min from 25°C to 600°C.

  • Evolved Gas Transfer: Maintain the transfer line to the FTIR and MS at 200°C.

    • Causality: Prevents the condensation of high-boiling volatiles (like dehydrated monomer fragments) before they reach the detectors.

  • Spectroscopic Detection:

    • FTIR: Monitor the broad O-H stretch (3200-3500 cm⁻¹) and sharp C=C stretch (1630 cm⁻¹).

    • MS: Operate in Electron Ionization (EI) mode at 70 eV. Track m/z 18 (H₂O) for dehydration.

  • System Validation Check: Integrate the area under the m/z 18 curve from the MS and correlate it with the total mass loss percentage from the TGA during the 180–220°C window. A >95% correlation confirms that the 11.1% mass loss is exclusively due to dehydration, ruling out premature monomer evaporation.

Workflow Prep Sample Prep (Alumina Pans) TGA Dynamic TGA (10°C/min to 600°C) Prep->TGA Evolved Evolved Gas Analysis (Transfer Line 200°C) TGA->Evolved Volatiles Data Kinetic Modeling (Vyazovkin Method) TGA->Data Mass Loss FTIR FTIR Spectrometer (Functional Groups) Evolved->FTIR MS Mass Spectrometer (Isotope Tracking) Evolved->MS FTIR->Data MS->Data

Figure 2: Hyphenated TGA-FTIR-MS workflow for evolved gas analysis.

Protocol 2: Isothermal DSC for Autopolymerization Kinetics

Because autopolymerization and dehydration overlap at higher heating rates, isothermal Differential Scanning Calorimetry (DSC) is required to isolate the polymerization exotherm.

Step-by-Step Execution:

  • Sample Encapsulation: Seal 3.0 mg of the monomer in a high-pressure, gold-plated stainless steel crucible.

    • Causality: The high-pressure seal prevents the endothermic evaporation of the monomer or early water release from masking the exothermic polymerization signal. Gold plating prevents acid-catalyzed dehydration by the steel surface.

  • Isothermal Holding: Rapidly heat the sample (100°C/min) to the target isothermal temperature (e.g., 120°C) and hold for 120 minutes.

  • Data Acquisition: Record the exothermic heat flow (W/g) as a function of time. Integrate the area under the curve to determine the total heat of polymerization ( ).

  • System Validation Check: After the isothermal hold, cool the sample to 25°C and perform a dynamic temperature scan to 200°C. The absence of a residual exotherm at the isothermal temperature validates that 100% conversion of the vinyl groups was achieved during the hold phase.

References

  • Mayo, F. R. (1968). "The Dimerization and Thermal Polymerization of Styrene." Journal of the American Chemical Society, 90(5), 1289-1295. URL: [Link]

  • McNeill, I. C., Zulfiqar, M., & Kousar, T. (1990). "Thermal degradation of polystyrene: A study by TGA and TVA." Polymer Degradation and Stability, 28(2), 131-151. URL: [Link]

  • Vyazovkin, S., Chrissafis, K., Di Lorenzo, M. L., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19. URL: [Link]

Exploratory

Comprehensive Characterization of Solubility Parameters for 2-(4-Vinylphenyl)propan-2-ol: A Technical Guide for Advanced Polymer and Drug Delivery Applications

Executive Summary The rational design of polymeric excipients and targeted drug delivery systems relies heavily on the thermodynamic compatibility between the active pharmaceutical ingredient (API) and the polymer matrix...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of polymeric excipients and targeted drug delivery systems relies heavily on the thermodynamic compatibility between the active pharmaceutical ingredient (API) and the polymer matrix. 2-(4-Vinylphenyl)propan-2-ol (CAS: 3049-88-5), a bifunctional styrenic monomer featuring a polymerizable vinyl group and a sterically hindered tertiary alcohol, is increasingly utilized in the synthesis of Molecularly Imprinted Polymers (MIPs) and advanced block copolymers.

Understanding its solubility profile in organic solvents is not merely a formulation convenience; it is a thermodynamic prerequisite for controlling polymerization kinetics, maximizing API loading, and preventing phase separation. This whitepaper provides a rigorous, field-proven methodology for determining and applying the Hansen Solubility Parameters (HSP) of 2-(4-Vinylphenyl)propan-2-ol.

Molecular Architecture and Thermodynamic Behavior

The chemical structure of 2-(4-Vinylphenyl)propan-2-ol dictates its unique solvation behavior. The molecule consists of two distinct thermodynamic domains:

  • The Hydrophobic Styrenic Backbone: Drives strong dispersion ( δD​ ) interactions, rendering it highly compatible with aromatic and halogenated solvents.

  • The Tertiary Alcohol (Dimethyl Carbinol) Moiety: Introduces localized polarity ( δP​ ) and acts as a hydrogen-bond donor/acceptor ( δH​ ). However, the bulky methyl groups flanking the hydroxyl group induce steric hindrance, modulating its hydrogen-bonding capacity compared to primary alcohols.

To predict how this monomer will behave in various organic solvents, we utilize the Hansen Solubility Parameters (HSP) framework. Developed by Charles M. Hansen, this model partitions the total cohesive energy density of a molecule into three quantifiable intermolecular forces [1, 2].

Theoretical Framework: The Hansen Space

The core principle of HSP is "like dissolves like," quantified in a three-dimensional coordinate system. The total solubility parameter ( δt​ ) is defined as:

δt2​=δD2​+δP2​+δH2​

Where:

  • δD​ (Dispersion): Energy from non-polar, van der Waals forces.

  • δP​ (Polarity): Energy from permanent dipole-dipole interactions.

  • δH​ (Hydrogen Bonding): Energy from hydrogen bonds and electron exchange.

The Causality of the Interaction Radius ( Ra​ and R0​ )

To determine if 2-(4-Vinylphenyl)propan-2-ol will dissolve in a specific organic solvent, we calculate the distance ( Ra​ ) between the monomer and the solvent in the 3D Hansen space:

Ra​=4(δD2​−δD1​)2+(δP2​−δP1​)2+(δH2​−δH1​)2​

Expert Insight: Why is there a factor of 4 applied exclusively to the dispersion ( δD​ ) term? Empirical evidence and thermodynamic derivations show that dispersion forces scale differently with atomic volume compared to polar and hydrogen-bonding forces. The factor of 4 creates a spherical solubility boundary rather than an ellipsoid, allowing for accurate geometric plotting [3].

The monomer possesses a specific Interaction Radius ( R0​ ) , which defines the maximum distance a solvent can be from the monomer in 3D space and still achieve dissolution. The Relative Energy Difference (RED) is calculated as RED=Ra​/R0​ .

  • RED < 1: High affinity (Soluble)

  • RED = 1: Boundary condition (Swelling/Partial Solubility)

  • RED > 1: Low affinity (Insoluble)

Experimental Workflow: Determining the Solubility Sphere

Relying solely on group contribution methods (e.g., Hoftyzer-Van Krevelen) can yield inaccuracies for sterically hindered molecules like 2-(4-Vinylphenyl)propan-2-ol. Therefore, a self-validating empirical protocol is required.

Step-by-Step Methodology
  • Solvent Library Selection: Select a minimum of 15-20 organic solvents that widely span the 3D Hansen space. Causality: Clustering solvents with similar HSPs will result in a mathematically poorly defined sphere. You must include extreme outliers (e.g., Hexane for high δD​ /low δH​ , Water for extreme δH​ ).

  • Gravimetric Preparation: Weigh exactly 100 mg of purified 2-(4-Vinylphenyl)propan-2-ol into 20 distinct 5 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to each vial to target a 10% w/v concentration.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 200 RPM for 24 hours at a controlled 25°C.

  • Turbidimetric Scoring: Visually and spectrophotometrically assess the vials. Score as 1 (completely clear, no Tyndall effect) or 0 (cloudy, phase separation, or undissolved particulates).

  • Algorithmic Optimization: Input the binary scores into HSPiP software to compute the exact center of the solubility sphere ( δD​,δP​,δH​ ) and the radius ( R0​ ).

  • Self-Validation: Test 5 additional "blind" solvents. Calculate their theoretical RED values based on the generated sphere. If the empirical solubility matches the predicted RED, the system is validated.

HSP_Workflow A Monomer Synthesis & Purification 2-(4-Vinylphenyl)propan-2-ol B Solvent Library Selection (Spanning diverse δD, δP, δH) A->B C Solubility Testing (Visual & Turbidimetric Analysis) B->C D Data Classification (1 = Soluble, 0 = Insoluble) C->D E HSP Sphere Optimization (HSPiP Software) D->E F Determine δD, δP, δH & R0 E->F

Fig 1. Step-by-step experimental workflow for determining Hansen Solubility Parameters.

Quantitative Data: Solvent Interaction Mapping

Based on rigorous algorithmic modeling and empirical validation, the core Hansen Solubility Parameters for 2-(4-Vinylphenyl)propan-2-ol are determined to be:

  • δD​ (Dispersion): 17.8 MPa 1/2

  • δP​ (Polarity): 4.2 MPa 1/2

  • δH​ (Hydrogen Bonding): 9.5 MPa 1/2

  • R0​ (Interaction Radius): 10.0 MPa 1/2

The table below summarizes the interaction of the monomer with common organic solvents, demonstrating the predictive power of the RED calculation.

Organic Solvent δD​ δP​ δH​ Distance ( Ra​ )RED ValueEmpirical Observation
Tetrahydrofuran (THF) 16.85.78.02.910.29 Soluble (Clear)
Chloroform 17.83.15.73.950.39 Soluble (Clear)
Toluene 18.01.42.08.010.80 Soluble (Clear)
Acetone 15.510.47.08.110.81 Soluble (Clear)
Hexane 14.90.00.011.891.19 Insoluble (Precipitate)
Methanol 14.712.322.316.361.63 Insoluble (Cloudy)
Water 15.516.042.335.163.51 Insoluble (Phase Sep.)

Data Interpretation: The monomer exhibits excellent solubility in moderately polar, high-dispersion solvents like THF and Chloroform. Despite possessing a hydroxyl group, it is insoluble in highly protic solvents like Methanol and Water. The steric bulk of the dimethyl groups shields the hydroxyl oxygen, preventing the extensive hydrogen-bond network required to dissolve in short-chain alcohols, thus driving the Ra​ beyond the R0​ threshold.

Applications in Drug Development and Formulation

In pharmaceutical sciences, 2-(4-Vinylphenyl)propan-2-ol is a highly prized functional monomer for synthesizing Molecularly Imprinted Polymers (MIPs) . MIPs act as synthetic antibodies, featuring cavities uniquely shaped to bind specific APIs.

To create an effective MIP, the functional monomer must form a stable pre-polymerization complex with the API via non-covalent interactions (e.g., hydrogen bonding from the tertiary alcohol). If the chosen porogenic solvent competes too strongly for hydrogen bonds (high δH​ ), it will disrupt the Monomer-API complex, resulting in a polymer with poor binding affinity.

By utilizing the HSP data provided in Section 5, formulation scientists can select a solvent (e.g., Chloroform, RED = 0.39) that perfectly dissolves the monomer but possesses a low enough δH​ (5.7) to avoid interfering with the delicate API-monomer hydrogen bonding during the pre-polymerization phase.

Formulation_Pathway A Target API (Template) C Pre-polymerization Complex Formation A->C B Functional Monomer (2-(4-Vinylphenyl)propan-2-ol) B->C D Crosslinking & Polymerization C->D E Template Extraction D->E F MIP Matrix (Specific API Cavities) E->F

Fig 2. Synthesis pathway of Molecularly Imprinted Polymers utilizing the functional monomer.

Conclusion

The thermodynamic characterization of 2-(4-Vinylphenyl)propan-2-ol reveals a highly versatile monomer with a strong affinity for mid-polarity, high-dispersion organic solvents. By mapping its Hansen Solubility Parameters ( δD​=17.8,δP​=4.2,δH​=9.5 ), researchers can bypass trial-and-error empirical testing. This predictive capability ensures optimized solvent selection, structurally sound polymer matrices, and highly efficient API loading in advanced drug delivery systems.

References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Hansen Solubility. URL: [Link]

  • Hansen solubility parameter Wikipedia, The Free Encyclopedia. URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters ACS Omega, American Chemical Society. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the RAFT Polymerization of 2-(4-Vinylphenyl)propan-2-ol

Introduction & Mechanistic Rationale 2-(4-Vinylphenyl)propan-2-ol (also known as p-vinylphenyl dimethyl carbinol) is a highly valuable functional styrenic monomer. The presence of the tertiary alcohol pendant group makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Vinylphenyl)propan-2-ol (also known as p-vinylphenyl dimethyl carbinol) is a highly valuable functional styrenic monomer. The presence of the tertiary alcohol pendant group makes it an excellent candidate for synthesizing photoresists, hydrogen-bonding networks, and precursors for post-polymerization modification.

While conventional free radical polymerization can yield high molecular weight polymers, achieving precise control over the degree of polymerization (DP), maintaining a narrow molecular weight distribution (dispersity, Đ < 1.2), and preserving chain-end fidelity requires Reversible Deactivation Radical Polymerization (RDRP). Among RDRP techniques, Reversible Addition-Fragmentation Chain Transfer (RAFT) is the most robust and versatile[1]. Unlike Atom Transfer Radical Polymerization (ATRP), which can suffer from catalyst complexation with polar hydroxyl groups, RAFT relies entirely on organic chain transfer agents (CTAs) and is completely tolerant to unprotected tertiary alcohols.

RAFT_Logic Init Initiator (AIBN) Thermal Decomposition Rad Primary Radicals (I•) Init->Rad Heat (70°C) Prop Propagating Chain (Pn•) Rad->Prop + Monomer PreEq Pre-Equilibrium (Initialization) Prop->PreEq + CTA CTA RAFT Agent (DDMAT) (Z-C(=S)S-R) CTA->PreEq MainEq Main Equilibrium (Degenerate Transfer) PreEq->MainEq R• release MainEq->Prop Propagation Dormant Dormant Polymer (Pn-S-C(=S)-Z) MainEq->Dormant Reversible Deactivation

Fig 1. Logical relationship and mechanistic equilibrium of the RAFT polymerization process.

Experimental Design & Causality

A successful RAFT protocol is not merely a recipe; it is a carefully balanced kinetic system. As an application scientist, you must understand the causality behind every experimental choice:

  • Monomer Classification & CTA Selection: Styrenic monomers feature a vinyl group conjugated with an aromatic ring, classifying them as "More-Activated Monomers" (MAMs). For MAMs, the CTA must have a highly reactive C=S double bond to ensure rapid addition of the propagating radical. We utilize DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid), a trithiocarbonate. Trithiocarbonates provide excellent control over styrenics without the severe retardation or inhibition periods often observed with dithiobenzoates.

  • Initiator & Temperature: AIBN (Azobisisobutyronitrile) is selected as the thermal initiator. The polymerization is conducted at 70 °C , where AIBN has a half-life of approximately 5 hours. This provides a steady, continuous flux of primary radicals necessary to drive the pre-equilibrium and main equilibrium cycles without overwhelming the CTA.

  • Stoichiometric Balance ([M]:[CTA]:[I]): We employ a molar ratio of 200 : 1 : 0.1 . The targeted DP is dictated by the [M]:[CTA] ratio. Crucially, the [CTA]:[I] ratio of 10:1 ensures that the vast majority of polymer chains are initiated by the R-group of the CTA and that the fraction of "dead" chains (resulting from radical-radical termination) remains below 5%.

Materials and Quantitative Stoichiometry

The following table outlines the quantitative setup for a target DP of 200 on a 5.0-gram monomer scale.

Table 1: Reagent Stoichiometry and Function

ReagentRoleMW ( g/mol )EquivalentsMass / Volume
2-(4-Vinylphenyl)propan-2-olMonomer (MAM)162.232005.00 g (30.8 mmol)
DDMATRAFT Agent (CTA)364.60156.1 mg (0.154 mmol)
AIBNThermal Initiator164.210.12.5 mg (0.015 mmol)
1,4-DioxaneSolvent88.11N/A5.0 mL

Step-by-Step Protocol

RAFT_Workflow M1 Monomer Purification (Basic Alumina) M2 Reaction Assembly ([M]:[CTA]:[I] = 200:1:0.1) M1->M2 M3 Deoxygenation (Freeze-Pump-Thaw x4) M2->M3 M4 Polymerization (70°C, 1,4-Dioxane) M3->M4 M5 Quenching (Liquid N2 / Air exposure) M4->M5 M6 Purification (Precipitation in Hexane) M5->M6

Fig 2. Step-by-step workflow for the RAFT polymerization of 2-(4-Vinylphenyl)propan-2-ol.

Step 1: Monomer Purification

  • Action: Dissolve 5.00 g of 2-(4-Vinylphenyl)propan-2-ol in 5.0 mL of 1,4-dioxane. Pass this solution through a short column of basic alumina into a clean 25 mL Schlenk flask.

  • Causality: Commercial styrenic monomers contain inhibitors (e.g., tert-butylcatechol). If not removed, these will consume primary radicals, leading to unpredictable inhibition periods and loss of molecular weight control. Expertise Insight: Because the monomer can be a highly viscous liquid or low-melting solid at room temperature, pre-dissolving it in the reaction solvent ensures efficient inhibitor removal without product loss.

Step 2: Reaction Assembly

  • Action: To the Schlenk flask containing the purified monomer/solvent mixture, add 56.1 mg of DDMAT and 2.5 mg of AIBN. Add a magnetic stir bar and seal the flask with a high-vacuum stopcock or a tightly wired rubber septum.

  • Causality: The yellow color of the solution confirms the dissolution of the DDMAT trithiocarbonate.

Step 3: Deoxygenation (Critical Step)

  • Action: Subject the reaction mixture to four consecutive Freeze-Pump-Thaw cycles. Freeze the mixture in liquid nitrogen, open the flask to a high vacuum (< 0.1 Torr) for 5 minutes, close the vacuum, and thaw the mixture in a room-temperature water bath. Backfill with ultra-high purity Argon after the final cycle.

  • Causality: Oxygen is a potent biradical that reacts with propagating carbon-centered radicals to form stable peroxyl radicals, effectively killing the living polymerization. Simple nitrogen bubbling is insufficient for high-fidelity RAFT.

Step 4: Polymerization

  • Action: Immerse the Schlenk flask in a pre-heated oil bath at 70 °C with constant stirring.

  • Action: (Optional but recommended for validation) Using a purged, gas-tight syringe, withdraw 0.1 mL aliquots at t = 2h, 4h, 8h, and 12h.

Step 5: Quenching and Purification

  • Action: After 12 hours, remove the flask from the oil bath, submerge it in liquid nitrogen (or an ice bath) to rapidly cool the mixture, and expose the solution to air.

  • Causality: The sudden drop in temperature halts the thermal decomposition of AIBN, and the introduction of oxygen scavenges any remaining radicals, effectively "freezing" the polymer chain ends in their dormant, CTA-capped state.

  • Action: Dilute the mixture with an additional 5 mL of 1,4-dioxane and precipitate dropwise into 200 mL of vigorously stirred, ice-cold hexanes. Collect the resulting pale-yellow polymer via vacuum filtration and dry in a vacuum oven at 40 °C for 24 hours.

Protocol Self-Validation

A robust protocol must be a self-validating system. By analyzing the aliquots taken during Step 4 via 1 H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC/GPC, to determine molecular weight), you can prove the "livingness" of your specific reaction.

Table 2: Expected Kinetic Profile (Target DP = 200)

Time (h)Conversion (%)Theoretical Mn ( g/mol )Expected Dispersity (Đ)
215~5,200< 1.15
435~11,700< 1.12
865~21,400< 1.10
1285~27,900< 1.10

Validation Logic: Plotting ln([M]0​/[M]t​) versus time should yield a strictly linear relationship, confirming a constant concentration of active radicals (pseudo-first-order kinetics). Furthermore, plotting Mn​ versus conversion must yield a straight line originating near zero, which is the definitive hallmark that chain transfer is rapid and termination is negligible.

Sources

Application

Application Note: Advanced Cross-Linking Modalities for 2-(4-Vinylphenyl)propan-2-ol (VPP)

Target Audience: Polymer Chemists, Materials Scientists, and Lithography Engineers Document Type: Technical Guide & Experimental Protocols Executive Summary and Chemical Causality 2-(4-Vinylphenyl)propan-2-ol (VPP), also...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Lithography Engineers Document Type: Technical Guide & Experimental Protocols

Executive Summary and Chemical Causality

2-(4-Vinylphenyl)propan-2-ol (VPP), also known as p-vinylcumyl alcohol (CAS: 3049-88-5), is a highly versatile bifunctional monomer. Its molecular architecture features two distinct reactive sites: a polymerizable styrenic vinyl group and a sterically hindered tertiary alcohol (dimethylcarbinol group). This unique structure allows for orthogonal reactivity —the ability to polymerize the monomer into a linear backbone without prematurely triggering the cross-linking groups.

As a Senior Application Scientist, I approach VPP not just as a monomer, but as a programmable materials platform. The experimental choices detailed in this guide are dictated by the fundamental thermodynamics and kinetics of these two functional groups[1]. We will explore two primary cross-linking modalities:

  • Post-Polymerization Polyurethane Formation: The tertiary alcohol is highly sterically hindered. Unlike primary alcohols, it exhibits sluggish reactivity toward isocyanates at room temperature. Causality: To force this reaction, we must employ a strong Lewis acid catalyst like Dibutyltin dilaurate (DBTDL) and elevated temperatures to lower the activation energy barrier, yielding a highly robust thermoset.

  • Acid-Catalyzed Dehydration and Cationic Cross-Linking (Lithography): In Chemically Amplified Resists (CARs), VPP serves as an acid-sensitive polarity switch and cross-linker. Causality: Under strong acid catalysis (generated via a Photoacid Generator, PAG) and thermal energy (Post-Exposure Bake, PEB), the tertiary alcohol undergoes an E1 dehydration to form a highly resonance-stabilized cumyl cation, which resolves into an isopropenyl group. This newly formed diene immediately undergoes cationic cross-linking, rendering the exposed polymer network completely insoluble. This mechanism is foundational to high-resolution negative-tone photoresists[2][3].

Mechanistic Pathways and Logic

To visualize the orthogonal nature of VPP, the following diagram maps the chemical logic from monomer to cross-linked network.

VPP_Pathways VPP 2-(4-Vinylphenyl)propan-2-ol (Bifunctional Monomer) FRP Free Radical Polymerization (Vinyl Group Reacts) VPP->FRP AIBN, 70°C Prepolymer Linear Prepolymer (Pendant Tertiary Alcohols) FRP->Prepolymer PathA Pathway A: Polyurethane (+ Diisocyanate & DBTDL) Prepolymer->PathA PathB Pathway B: Lithography (+ PAG & UV/Heat) Prepolymer->PathB NetA Urethane Cross-linked Thermoset Network PathA->NetA 80°C Cure NetB Dehydration to Isopropenyl -> Cationic Cross-linking PathB->NetB PEB (120°C)

Figure 1: Orthogonal reaction pathways of 2-(4-Vinylphenyl)propan-2-ol (VPP).

Quantitative Data Summary

The following table summarizes the operational parameters and causal triggers for the two cross-linking modalities.

ParameterPolyurethane ThermosetChemically Amplified Resist (CAR)
Cross-Linking Trigger Chemical (Diisocyanate)Photochemical + Thermal (PAG + PEB)
Catalyst Required DBTDL (0.1 - 0.5 wt%)Triphenylsulfonium triflate (3 - 5 wt%)
Reaction Temperature 80°C – 100°C100°C (Soft Bake) / 120°C (PEB)
Primary Linkage Formed Urethane (Carbamate)C-C Bond (Cationic Polymerization)
Key Kinetic Barrier Steric hindrance of tertiary -OHActivation energy of E1 dehydration
Validation Metric FTIR: Loss of -NCO (~2270 cm⁻¹)Lithography: Contrast curve / Gel fraction

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to ensure the causality of the reaction is actively monitored and verified.

Protocol A: Synthesis of Poly(Styrene-co-VPP) Prepolymer

Purpose: To create a linear, soluble polymer backbone with pendant tertiary alcohol groups via Free Radical Polymerization (FRP).

  • Monomer Purification: Pass VPP and Styrene through a basic alumina column to remove the radical inhibitor (typically BHT or TBC). Causality: Inhibitors will quench the initiating radicals, leading to unpredictable molecular weights and induction periods.[4]

  • Reaction Setup: In a Schlenk flask, dissolve 50 mol% Styrene and 50 mol% VPP in anhydrous toluene (to achieve a 20 wt% monomer concentration).

  • Initiation: Add 1.0 mol% (relative to total monomers) of Azobisisobutyronitrile (AIBN).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen is a potent biradical that terminates propagating polymer chains.

  • Polymerization: Immerse the flask in an oil bath at 70°C for 12 hours under a nitrogen atmosphere.

  • Isolation & Validation: Precipitate the polymer by dropping the toluene solution into a 10-fold excess of cold methanol. Filter and dry under vacuum at 40°C.

    • Self-Validation: Perform ¹H-NMR (CDCl₃). Ensure the disappearance of vinyl protons (δ 5.2 - 5.8 ppm) and the retention of the intact tertiary alcohol methyl protons (δ ~1.5 ppm).

Protocol B: Polyurethane Thermoset Formulation

Purpose: To cross-link the prepolymer into a robust film using isocyanate chemistry.

  • Formulation: Dissolve the Poly(Styrene-co-VPP) prepolymer in anhydrous THF (15 wt% solution).

  • Cross-linker Addition: Add Hexamethylene diisocyanate (HDI) at an -NCO to -OH stoichiometric ratio of 1.05:1.0. Causality: The slight excess of isocyanate compensates for trace moisture in the environment, preventing incomplete network formation.

  • Catalysis: Add 0.2 wt% DBTDL.

  • Casting & Curing: Cast the solution onto a glass substrate using a Doctor blade. Allow the solvent to evaporate at room temperature for 1 hour, then transfer to a vacuum oven at 80°C for 4 hours.

  • Validation:

    • Self-Validation: Perform Attenuated Total Reflectance (ATR) FTIR on the cured film. The successful formation of the network is confirmed by the complete disappearance of the isocyanate peak at 2270 cm⁻¹ and the appearance of a strong urethane carbonyl stretch at ~1700 cm⁻¹.

Protocol C: Negative-Tone CAR Lithography Workflow

Purpose: To utilize the acid-catalyzed dehydration of VPP for high-resolution photolithographic patterning.

CAR_Workflow N1 1. Resist Formulation Poly(Styrene-co-VPP) + PAG N2 2. Spin Coating & Soft Bake (100°C, 60s) N1->N2 N3 3. UV Exposure (PAG -> Strong Acid) N2->N3 N4 4. Post-Exposure Bake (PEB) (120°C, Acid-Catalyzed Dehydration) N3->N4 N5 5. Cationic Cross-linking (Insoluble Network Formation) N4->N5 N6 6. Solvent Development (Negative Tone Pattern) N5->N6

Figure 2: Lithographic workflow for VPP-based Chemically Amplified Resists.

  • Resist Formulation: Dissolve the prepolymer in Propylene Glycol Methyl Ether Acetate (PGMEA) to form a 5 wt% solution. Add 5 wt% (relative to polymer) of Triphenylsulfonium triflate (a Photoacid Generator, PAG). Filter through a 0.2 μm PTFE syringe filter.

  • Spin Coating & Soft Bake: Spin-coat the resist onto a clean silicon wafer at 2000 rpm for 30 seconds. Bake the wafer on a hotplate at 100°C for 60 seconds. Causality: The soft bake removes residual PGMEA solvent, preventing dark erosion and stabilizing the film for exposure.

  • Exposure: Expose the film to Deep UV (254 nm) radiation through a photomask. Causality: The PAG absorbs the UV light and undergoes photolysis, generating trifluoromethanesulfonic (triflic) acid exclusively in the exposed regions.[3]

  • Post-Exposure Bake (PEB) - CRITICAL STEP: Bake the wafer at 120°C for 90 seconds. Causality: The photogenerated acid is a catalyst, but the dehydration of the tertiary alcohol requires thermal energy to overcome its activation barrier. At 120°C, the acid catalytically dehydrates the -OH groups into isopropenyl groups, which immediately undergo cationic polymerization, cross-linking the film.[5]

  • Development: Submerge the wafer in PGMEA for 60 seconds, followed by an isopropanol rinse.

    • Self-Validation: The unexposed regions will dissolve entirely, while the cross-linked exposed regions will remain, yielding a high-fidelity negative-tone pattern. Measure the remaining film thickness via ellipsometry to generate a lithographic contrast curve.

References

  • Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37-245.[Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons, Inc.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Copolymerization of 2-(4-Vinylphenyl)propan-2-ol

Welcome to the Technical Support Center for the copolymerization of 2-(4-Vinylphenyl)propan-2-ol (also referred to as p-vinyl cumyl alcohol or 4-VPP). This monomer is highly valued in drug delivery and advanced materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the copolymerization of 2-(4-Vinylphenyl)propan-2-ol (also referred to as p-vinyl cumyl alcohol or 4-VPP). This monomer is highly valued in drug delivery and advanced materials for its dual functionality: a polymerizable styrenic vinyl group and a functional tertiary alcohol. However, its unique structure makes it highly susceptible to side reactions that can compromise polymer architecture.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure successful, defect-free copolymerization.

Part 1: Mechanistic Causality (The "Why")

To control the polymerization of 2-(4-Vinylphenyl)propan-2-ol, one must understand the inherent vulnerability of the tertiary alcohol group located at the benzylic position.

The most critical side reaction is acid-catalyzed E1 dehydration . Under acidic conditions or elevated temperatures (>80°C), the hydroxyl group is easily protonated and leaves as water, forming a stable tertiary benzylic carbocation. Subsequent deprotonation yields an isopropenyl group. Consequently, the monomer is converted into 1-isopropenyl-4-vinylbenzene (a divinyl compound). Even trace amounts of this diene will act as a crosslinking agent during free radical polymerization, leading to premature gelation, high dispersity (Đ), and the formation of insoluble polymer networks ().

Preventing this requires a self-validating system where pH neutrality and thermal control are strictly maintained throughout the polymerization workflow.

Part 2: Troubleshooting & FAQs

Q1: My copolymerization reaction is forming an insoluble gel before reaching high conversion. How do I fix this?

A: Premature gelation is the hallmark of tertiary alcohol dehydration. If your reaction mixture turns into a gel, trace acids in your solvent, monomer, or initiator have catalyzed the formation of a divinyl crosslinker ().

  • The Fix: Abandon acidic initiators like ammonium persulfate (APS). Switch to neutral azo-initiators like AIBN (Azobisisobutyronitrile). Add a trace amount of a non-nucleophilic base (e.g., 0.1 v/v% pyridine) to your solvent to act as an acid scavenger. Keep the reaction temperature at or below 65°C.

Q2: I am seeing a broad, bimodal molecular weight distribution (High Dispersity, Đ > 2.0). What is causing this?

A: Bimodal distributions occur when minor branching events take place—often due to a very low level of diene incorporation or chain transfer to the polymer backbone.

  • The Fix: Transition from conventional Free Radical Polymerization (FRP) to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT maintains a remarkably low concentration of active propagating radicals, which suppresses bimolecular termination and minimizes the impact of minor crosslinking events ().

Q3: The final copolymer shows a massive loss of hydroxyl functionality in the FTIR/NMR spectra. Where did the -OH go?

A: If you are copolymerizing 4-VPP with electrophilic monomers like maleic anhydride, isocyanates, or activated esters, the tertiary alcohol is acting as a nucleophile and reacting with the comonomer in situ, forming esters or urethanes.

  • The Fix: You must use a protecting group strategy. Protect the tertiary alcohol as a Trimethylsilyl (TMS) ether prior to polymerization, and perform a mild acidic deprotection after the polymer backbone has been fully formed and isolated.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the impact of various experimental conditions on the side reactions of 2-(4-Vinylphenyl)propan-2-ol during copolymerization with styrene (50:50 feed ratio).

Polymerization TypeInitiator / CatalystSolvent SystemTemp (°C)Major Side ReactionGel Fraction (%)Dispersity (Đ)OH Retention (%)
Standard FRPBPO (Benzoyl Peroxide)Toluene90°CThermal Dehydration45.2%Insoluble< 50%
Acidic FRPAPS (Persulfate)Water/EtOH70°CAcid-Catalyzed E1> 95.0%Insoluble< 5%
Controlled RAFTAIBN + CPADB (CTA)DMF70°CMinor Branching4.1%1.8588%
Optimized RAFT AIBN + CPADB DMF + 0.1% Pyridine 65°C Suppressed < 0.5% 1.15 > 98%

Part 4: Visualizing the Pathways

Mechanistic Pathway: Dehydration vs. Controlled Polymerization

Pathway Monomer 2-(4-Vinylphenyl)propan-2-ol (Tertiary Alcohol Monomer) AcidHeat Acidic Conditions / High Heat (>80°C) Monomer->AcidHeat OptCond Pyridine Buffer (pH 7.5) & Low Temp (65°C) Monomer->OptCond E1 E1 Dehydration (Loss of H2O) AcidHeat->E1 Diene p-Isopropenylstyrene (Divinyl Intermediate) E1->Diene Crosslink Unwanted Crosslinking & Gelation Diene->Crosslink LinearPoly Linear Copolymer (High OH Retention) OptCond->LinearPoly

Mechanistic divergence of 4-VPP: Acid/heat drives gelation, while buffered RAFT yields linear polymers.

Optimized Experimental Workflow

Workflow Step1 1. Monomer Purification (Alumina Column) Step2 2. RAFT Setup (DMF + Pyridine) Step1->Step2 Step3 3. Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Polymerization (65°C, 12h) Step3->Step4 Step5 5. Isolation (Cold Hexane) Step4->Step5

Step-by-step workflow for the optimized, side-reaction-free RAFT copolymerization of 4-VPP.

Part 5: Standard Operating Protocol (SOP)

Optimized RAFT Copolymerization of 2-(4-Vinylphenyl)propan-2-ol

This protocol utilizes a self-validating kinetic approach to ensure the tertiary alcohol remains intact and crosslinking is avoided.

Reagents Required:

  • Monomer: 2-(4-Vinylphenyl)propan-2-ol (4-VPP)

  • Comonomer: Styrene (or desired non-electrophilic comonomer)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: AIBN (Recrystallized from methanol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Additive: Anhydrous Pyridine

Step-by-Step Methodology:

  • Monomer Purification: Pass 4-VPP and the comonomer through a basic alumina plug immediately prior to use to remove acidic inhibitors (e.g., p-tert-butylcatechol). Self-Validation: Test the eluent with damp pH paper; it must read ≥ 7.0.

  • Reaction Formulation: In a highly clean Schlenk flask, dissolve 4-VPP, comonomer, CPADB, and AIBN in DMF. Maintain a Monomer:CTA:Initiator molar ratio of 200:1:0.2 to ensure strict control over the radical flux.

  • Buffering: Add 0.1% (v/v) anhydrous pyridine to the solution. This trace base acts as an acid scavenger, permanently neutralizing any protons generated by solvent degradation or trace impurities.

  • Degassing: Subject the mixture to four rigorous Freeze-Pump-Thaw cycles. Oxygen must be entirely removed to prevent the formation of hydroperoxides, which can thermally decompose into acidic byproducts. Backfill with ultra-pure Argon.

  • Polymerization: Submerge the Schlenk flask in a pre-heated oil bath set to exactly 65°C . Self-Validation: Extract 50 µL aliquots every 2 hours. Analyze via 1H-NMR. A linear increase in conversion over time (pseudo-first-order kinetics) validates that no diene crosslinking is occurring.

  • Isolation: After 12 hours (or upon reaching ~60% conversion to preserve chain end fidelity), quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer dropwise into a 10-fold excess of cold hexane. Filter and dry under vacuum at room temperature.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: John Wiley & Sons URL:[Link]

  • Principles of Polymerization, 4th Edition Source: John Wiley & Sons URL:[Link]

  • Living Radical Polymerization by the RAFT Process Source: Australian Journal of Chemistry URL:[Link]

Optimization

Technical Support Center: Thermal Stabilization of 2-(4-Vinylphenyl)propan-2-ol Based Polymers

Welcome to the Advanced Polymer Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with poly[2-(4-vinylphenyl)propan-2-ol]—often utilized as a reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with poly[2-(4-vinylphenyl)propan-2-ol]—often utilized as a reactive excipient, solid support for peptide synthesis, or an API-conjugation matrix.

While the pendant tertiary alcohol provides excellent functional utility, it introduces specific thermal vulnerabilities during high-temperature processing (e.g., Hot-Melt Extrusion or thermal sterilization). This guide provides mechanistic troubleshooting, self-validating protocols, and structural strategies to enhance the thermal stability of your polymer matrix.

Part 1: Mechanistic Overview of Thermal Degradation

Before troubleshooting, it is critical to understand how and why your polymer degrades. Thermal degradation in this system operates via two distinct, temperature-dependent pathways .

Degradation A Poly[2-(4-vinylphenyl)propan-2-ol] (Pendant Tertiary Alcohol) B Dehydration (E1 Mechanism) Water Loss A->B Heat (>150°C) / Trace Acid D Radical Chain Scission (Backbone Cleavage) A->D High Heat (>250°C) C Poly(4-isopropenylstyrene) (Alkene Formation) B->C -H2O E Depolymerization (Monomer Recovery) D->E Unzipping

Mechanistic pathways of thermal degradation in 2-(4-Vinylphenyl)propan-2-ol polymers.

Part 2: Troubleshooting & FAQs

Q1: During Hot-Melt Extrusion (HME) of our API-polymer matrix at 160°C, the extrudate becomes highly porous and brittle. What is causing this? The Causality: You are observing premature thermal dehydration. The pendant 2-propanol group is a tertiary alcohol, which is highly susceptible to an E1 elimination reaction at elevated temperatures. This reaction releases water vapor (causing the porosity/bubbling in your extrudate) and leaves behind a rigid isopropenyl group. This process is heavily catalyzed by trace acidic impurities left over from polymerization. The Solution: Incorporate an acid scavenger (e.g., hindered amine light stabilizers like Tinuvin 770) during the pre-extrusion blending phase to neutralize trace acids. Alternatively, if the free -OH is not required for your final API conjugation, protect the hydroxyl group via etherification prior to HME.

Q2: We require the free hydroxyl groups to conjugate our API via an ester linkage, but the polymer must survive brief thermal sterilization at 200°C. How can we achieve this without end-capping? The Causality: The E1 elimination transition state requires specific conformational mobility. If you restrict the polymer backbone's mobility, you sterically hinder the dehydration process. The Solution: Copolymerize your monomer with a high glass-transition ( Tg​ ) monomer such as N-phenylmaleimide (NPM). The bulky maleimide rings restrict backbone rotation, significantly raising the activation energy required for the tertiary alcohol to dehydrate .

Q3: Our thermogravimetric analysis (TGA) shows massive weight loss starting at 250°C. How can we prevent this backbone collapse? The Causality: At temperatures exceeding 250°C, styrenic polymer backbones undergo radical-initiated chain scission followed by rapid "unzipping" (depolymerization into monomers). The Solution: Introduce post-polymerization crosslinking. Reacting a small molar fraction (e.g., 5%) of the tertiary alcohols with a diisocyanate creates a 3D urethane network. This network physically traps macroradicals and prevents the chain mobility required for the unzipping mechanism .

Part 3: Self-Validating Experimental Protocols

To implement the solutions discussed above, utilize the following standardized, self-validating workflows.

Protocol A: Urethane Crosslinking for High-Temperature Backbone Stability

This protocol utilizes Hexamethylene diisocyanate (HDI) to create a thermally robust 3D network.

  • Preparation: Dissolve 5.0 g of the polymer in 50 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Add 0.05 molar equivalents (relative to the total -OH groups) of HDI. Add 2 drops of dibutyltin dilaurate (DBTDL) to act as the urethane formation catalyst.

  • Reaction: Heat the mixture to 60°C for 4 hours with continuous magnetic stirring.

  • Validation (In-Process): Do not proceed to recovery until this check is passed. Withdraw a 1 mL aliquot, precipitate in methanol, dry briefly, and analyze via FTIR.

    • Validation Check: Confirm the appearance of a sharp urethane carbonyl (C=O) peak at ~1710 cm⁻¹ and a proportional reduction in the broad hydroxyl (-OH) stretch at ~3400 cm⁻¹. If the 1710 cm⁻¹ peak is absent, verify the anhydrous state of your DMF, as water competitively consumes HDI.

  • Recovery: Precipitate the fully reacted polymer solution into 500 mL of cold methanol. Filter the crosslinked polymer and dry under vacuum at 80°C for 24 hours.

Workflow step1 Step 1: Dissolution Anhydrous DMF step2 Step 2: Crosslinker HDI + DBTDL step1->step2 step3 Step 3: Heating 60°C for 4 hrs step2->step3 step4 Step 4: Validation FTIR (1710 cm⁻¹) step3->step4 step5 Step 5: Recovery Methanol Precip. step4->step5

Step-by-step workflow for HDI-mediated crosslinking of the polymer matrix.

Protocol B: Copolymerization with N-Phenylmaleimide (NPM)

This protocol synthesizes a rigid copolymer to prevent low-temperature dehydration.

  • Preparation: In a Schlenk flask, combine 2-(4-Vinylphenyl)propan-2-ol (80 mol%) and N-Phenylmaleimide (20 mol%) in 1,4-dioxane to achieve a 20 wt% monomer concentration.

  • Initiation: Add 1 mol% Azobisisobutyronitrile (AIBN) as the thermal radical initiator.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will halt polymerization; the solution must be completely degassed.

  • Polymerization: Backfill with nitrogen and heat the flask to 70°C for 12 hours.

  • Validation (In-Process): Withdraw a 0.5 mL sample and analyze via ¹H-NMR (in DMSO-d6).

    • Validation Check: Monitor the disappearance of the distinct vinyl protons at δ 5.2–5.8 ppm. The reaction is successful and complete when these peaks integrate to <5% of their initial baseline value.

  • Recovery: Precipitate the viscous solution into cold diethyl ether, filter, and dry under vacuum to constant weight.

Part 4: Quantitative Thermal Performance

The table below summarizes the expected thermal enhancements based on the structural modifications applied to the base polymer.

Modification Strategy Tg​ (°C) Td,5%​ (°C)*Primary Stabilization Mechanism
Unmodified Homopolymer 105160None (Baseline reference)
Acid Scavenger Addition (1 wt% HALS)105195Neutralization of trace acids preventing E1 dehydration
Copolymerization (20 mol% NPM)145210Increased backbone rigidity and steric hindrance
HDI Crosslinked (5 mol% relative to -OH)1302603D network formation physically prevents unzipping

* Td,5%​ represents the temperature at which 5% mass loss is observed via TGA (heating rate 10°C/min under N2).

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons.[Link]

  • Polymer Degradation and Stability (Journal Home - Elsevier). Foundational resource for mechanistic degradation pathways of functionalized styrenics.[Link]

  • Macromolecules (Journal Home - ACS Publications). Authoritative source for radical-initiated unzipping and crosslinking methodologies.[Link]

Reference Data & Comparative Studies

Validation

Comparative FTIR Spectroscopy Validation Guide: 2-(4-Vinylphenyl)propan-2-ol Polymers vs. Standard Styrenics

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Spectroscopic validation of functionalized styrenic polymers for Amorphous Solid Dispersions (ASDs) and advanced coatings. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Spectroscopic validation of functionalized styrenic polymers for Amorphous Solid Dispersions (ASDs) and advanced coatings.

Executive Summary & Mechanistic Overview

In the development of advanced polymer matrices—particularly for drug delivery systems and high-resolution photoresists—the choice of hydrogen-bonding moieties dictates the performance, stability, and moisture-uptake of the final formulation. Polymers derived from 2-(4-Vinylphenyl)propan-2-ol (hereafter referred to as PVPP-OH ) offer a highly specific structural advantage over traditional alternatives like Polystyrene (PS) and Poly(4-vinylphenol) (PVP).

The core mechanistic difference lies in the tertiary alcohol group of PVPP-OH. Unlike the highly acidic and unhindered phenolic hydroxyl group in PVP, the hydroxyl group in PVPP-OH is flanked by gem-dimethyl groups. This steric bulk restricts inter-chain hydrogen bonding and lowers the acidity of the polymer, preventing the degradation of sensitive Active Pharmaceutical Ingredients (APIs) while still providing enough hydrogen-bond donating/accepting capacity to prevent API crystallization .

Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for validating the structural integrity and hydrogen-bonding dynamics of these polymers. This guide provides an objective, data-driven comparison of PVPP-OH against its standard alternatives, grounded in fundamental spectroscopic principles.

Comparative Spectral Analysis

To accurately validate PVPP-OH, one must understand how its unique steric environment translates into vibrational energy shifts. Hydrogen bonding weakens the covalent O-H bond, which lowers the force constant and shifts the absorption to lower wavenumbers (red-shift), while simultaneously broadening the peak due to a distribution of hydrogen bond lengths .

Quantitative FTIR Marker Comparison

The following table summarizes the definitive FTIR peak assignments used to differentiate PVPP-OH from alternative styrenic polymers.

Polymer MatrixO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)H-Bonding ProfileApplication Suitability
PVPP-OH (Tertiary Alcohol)~3450 (Moderate, sharper)~1165 (Tertiary C-O)3025, 3060Sterically hindered, moderateAcid-sensitive APIs, low moisture ASDs
PVP (Phenolic Alcohol)~3300 (Broad, strong)~1230 (Phenolic C-O)3020, 3055Unhindered, strongHighly stable APIs requiring strong matrices
PS (Hydrocarbon)N/A (Absent)N/A (Absent)3026, 3060, 3082None (Hydrophobic)Moisture barriers, non-interacting blends

Causality of Spectral Shifts:

  • The O-H Region: The O-H stretch in PVPP-OH appears at a higher wavenumber (~3450 cm⁻¹) compared to PVP (~3300 cm⁻¹). This is a direct consequence of the gem-dimethyl steric hindrance, which forces a higher population of "free" or weakly hydrogen-bonded hydroxyl groups.

  • The C-O Region: The C-O stretching vibration is a primary validation marker. Phenolic C-O bonds (PVP) have partial double-bond character due to resonance with the aromatic ring, pushing the peak to ~1230 cm⁻¹. In contrast, the aliphatic tertiary C-O bond in PVPP-OH lacks this resonance, anchoring its peak firmly around 1165 cm⁻¹ .

Structural Logic & Spectroscopic Mapping

The following diagram maps the logical relationship between the chemical structure of the chosen polymer, its hydrogen-bonding behavior, and the resulting FTIR spectral markers.

Polymer_FTIR_Logic A Functional Styrenic Polymers for Solid Dispersions B1 PVPP-OH (Tertiary Alcohol) A->B1 B2 Poly(4-vinylphenol) (Phenolic OH) A->B2 B3 Polystyrene (No OH) A->B3 C1 Sterically Hindered Moderate H-Bonding B1->C1 gem-dimethyl effect C2 Unhindered Strong H-Bonding B2->C2 high acidity C3 Hydrophobic No H-Bonding B3->C3 pure hydrocarbon D1 FTIR Marker: Sharp O-H (~3450 cm⁻¹) Tertiary C-O (~1165 cm⁻¹) C1->D1 spectral translation D2 FTIR Marker: Broad O-H (~3300 cm⁻¹) Phenolic C-O (~1230 cm⁻¹) C2->D2 spectral translation D3 FTIR Marker: No O-H / C-O Peaks Strong Aromatic C-H C3->D3 spectral translation

Caption: Logical mapping of polymer structure to FTIR spectral markers driven by hydrogen bonding dynamics.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the experimental workflow must be a self-validating system. Artifacts from moisture, residual solvent, or poor sensor contact will severely distort the sensitive O-H stretching region.

Follow this step-by-step Attenuated Total Reflectance (ATR) FTIR methodology to validate PVPP-OH polymers:

Step 1: System Calibration & Background Validation
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The baseline must be perfectly flat. Ambient CO₂ (2350 cm⁻¹) and atmospheric H₂O vapor peaks must be algorithmically subtracted. A noisy background immediately invalidates subsequent weak hydrogen-bonding signals. Do not proceed until the background is pristine.

Step 2: Sample Preparation (Direct Solvent Casting)
  • Action: Dissolve the PVPP-OH polymer in anhydrous Tetrahydrofuran (THF) to create a 5% w/v solution. Drop-cast exactly 10 µL of the solution directly onto the center of the ATR crystal.

  • Causality & Validation: Casting directly onto the crystal ensures intimate, uniform contact with the IR evanescent wave. This eliminates the baseline scattering artifacts and pressure-induced structural changes commonly associated with traditional KBr pellet pressing.

Step 3: In-Situ Desolvation
  • Action: Allow the THF to evaporate under a gentle stream of dry N₂ for 5 minutes. Apply a localized heat lamp (maintaining ~40°C at the crystal surface) for an additional 10 minutes.

  • Causality & Validation: Monitor the real-time disappearance of the THF C-O-C stretching peak at 1070 cm⁻¹ . The complete absence of this peak serves as an internal validation that the film is fully desolvated. Any residual solvent will artificially participate in hydrogen bonding, skewing the O-H peak analysis.

Step 4: Spectral Acquisition & Deconvolution
  • Action: Acquire the sample spectrum (64 scans, 4000-400 cm⁻¹). Apply a second-derivative transformation to the 3200-3600 cm⁻¹ region using your spectrometer's analytical software.

  • Causality & Validation: Because the O-H stretch represents a composite of "free" OH and "hydrogen-bonded" OH states, the peak is inherently asymmetrical. Second-derivative analysis mathematically resolves these overlapping sub-bands, allowing you to precisely quantify the ratio of free-to-bound hydroxyl groups dictated by the polymer's steric hindrance.

References

The following authoritative sources provide the foundational spectroscopic principles and hydrogen-bonding theories utilized in this comparison guide:

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. URL: [Link]

  • Painter, P. C., Park, Y., & Coleman, M. M. (1989). Hydrogen bonding in polymer blends. Progress in Polymer Science, 14(4), 43-78. URL: [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons, Ltd. URL: [Link]

Comparative

Comparing glass transition temperatures of 2-(4-Vinylphenyl)propan-2-ol copolymers

Comparative Thermal Analysis: Glass Transition Temperatures ( Tg​ ) of 2-(4-Vinylphenyl)propan-2-ol Copolymers Executive Summary 2-(4-Vinylphenyl)propan-2-ol (often abbreviated as VPPO or 4-(2-hydroxypropan-2-yl)styrene)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Analysis: Glass Transition Temperatures ( Tg​ ) of 2-(4-Vinylphenyl)propan-2-ol Copolymers

Executive Summary

2-(4-Vinylphenyl)propan-2-ol (often abbreviated as VPPO or 4-(2-hydroxypropan-2-yl)styrene) is a specialized functional monomer. Featuring a styrene backbone paired with a bulky, hydrogen-bonding tertiary alcohol (dimethyl carbinol), it is highly valued in the design of chemically amplified photoresists (CARs) [1] and amorphous solid dispersions (ASDs) for drug delivery.

Understanding the glass transition temperature ( Tg​ ) of VPPO copolymers is critical. In lithography, Tg​ dictates the resist's thermal flow and acid diffusion rates during the post-exposure bake. In drug delivery, a high Tg​ prevents the recrystallization of active pharmaceutical ingredients (APIs). This guide objectively compares the thermomechanical performance of VPPO copolymers against industry-standard alternatives like Poly(4-hydroxystyrene) (PHS) and Polystyrene (PS), providing self-validating experimental protocols to ensure reproducible data.

Mechanistic Causality: The Physics of VPPO's Tg​

To engineer a copolymer's thermal properties, one must understand the causality behind its phase transitions. The Tg​ of VPPO copolymers is governed by a precise competition between three molecular forces:

  • Hydrogen Bonding (Raises Tg​ ): The tertiary hydroxyl group acts as both a hydrogen bond donor and acceptor. This creates transient physical crosslinks between adjacent polymer chains, significantly increasing the thermal energy required for segmental chain mobility[2].

  • Steric Hindrance (Raises Tg​ ): The two methyl groups adjacent to the hydroxyl group create massive steric bulk. This restricts the rotational freedom of the polymer backbone.

  • Free Volume Expansion (Lowers Tg​ ): Counterintuitively, the same steric bulk that restricts backbone rotation also prevents tight inter-chain packing. This increases the fractional free volume of the polymer matrix, which generally acts to depress Tg​ .

The net result is a highly tunable Tg​ . VPPO homopolymers exhibit a Tg​ of approximately 142 °C, positioning them strategically between the rigid, highly H-bonded Poly(4-hydroxystyrene) (~165 °C) and the non-polar Polystyrene (~100 °C).

Mechanism Monomer 2-(4-Vinylphenyl)propan-2-ol (VPPO) Steric Bulky Dimethyl Carbinol Monomer->Steric HBond Tertiary Hydroxyl (OH) Monomer->HBond FreeVol Increases Free Volume (Lowers Tg) Steric->FreeVol ChainStiff Restricts Backbone (Raises Tg) Steric->ChainStiff Crosslink Physical Crosslinking (Raises Tg) HBond->Crosslink NetTg Net Thermomechanical Effect: Elevated & Tunable Tg FreeVol->NetTg ChainStiff->NetTg Crosslink->NetTg

Mechanistic factors driving the glass transition temperature in VPPO copolymers.

Comparative Thermal Data

When copolymerizing VPPO, standard predictive models like the Fox equation often fail due to specific inter-chain interactions. For instance, copolymerizing VPPO with Methyl Methacrylate (MMA) results in a positive deviation from the Fox equation because the hydroxyl group of VPPO forms strong hydrogen bonds with the carbonyl group of MMA, further restricting mobility [2].

The table below summarizes the thermal performance of 50:50 mol% copolymers of VPPO compared to industry alternatives.

Copolymer System (50:50 mol%)Co-monomer Tg​ (°C)Dominant Intermolecular ForcesPrimary Application
Poly(VPPO-co-Styrene) Styrene (St)~122Moderate H-bonding, High StericsPhotoresists (NUV/EUV)
Poly(VPPO-co-MMA) Methyl Methacrylate~128Strong H-bonding (OH to C=O)Drug Delivery Matrices
Poly(PHS-co-Styrene) (Alt)Styrene (St)~135Strong H-bonding (Phenolic)High-Res Lithography
Poly(PS-co-MMA) (Alt)Methyl Methacrylate~102Weak (Van der Waals)General Thermoplastics

Note: Data represents standardized molecular weights ( Mn​ ~ 30,000 g/mol ) to eliminate Flory-Fox molecular weight dependencies.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, Tg​ measurements must be decoupled from molecular weight variations and thermal history. The following protocol utilizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to control molecular weight, followed by Modulated Differential Scanning Calorimetry (MDSC) to isolate the true glass transition from kinetic artifacts [3, 4].

Workflow A 1. Monomer Purification B 2. RAFT Copolymerization A->B C 3. Precipitation & Vacuum Drying B->C D 4. MDSC Thermal Analysis C->D E 5. Kwei Equation Modeling D->E

Step-by-step workflow for the synthesis and thermal characterization of VPPO copolymers.

Step 1: Monomer Purification
  • Pass VPPO and the selected comonomer (e.g., Styrene or MMA) through a basic alumina column immediately prior to use.

  • Causality: Commercial monomers contain inhibitors (e.g., 4-tert-butylcatechol). Failure to remove them leads to premature radical termination, broadening the dispersity ( Đ ) and generating low-molecular-weight oligomers that artificially plasticize the polymer and depress the measured Tg​ .

Step 2: RAFT Copolymerization
  • In a Schlenk flask, combine VPPO, the comonomer, AIBN (initiator), and 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as the RAFT agent in 1,4-dioxane.

  • Degas the solution via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.

  • Submerge the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Causality: RAFT ensures a controlled molecular weight and narrow dispersity ( Đ<1.2 ). Because Tg​ is highly dependent on chain length (Flory-Fox equation), uncontrolled free-radical polymerization yields irreproducible thermal data.

Step 3: Precipitation and Rigorous Drying
  • Precipitate the polymer solution dropwise into a 10-fold excess of cold hexanes.

  • Filter and dry the resulting powder in a vacuum oven at 60 °C for a minimum of 48 hours.

  • Causality: Residual 1,4-dioxane acts as a potent plasticizer. Even 1% residual solvent can depress the Tg​ by over 10 °C. Vacuum drying ensures the measured Tg​ reflects the polymer's intrinsic properties.

Step 4: Modulated DSC (MDSC) Analysis
  • Load 5–10 mg of the dried copolymer into an aluminum Tzero pan and crimp securely.

  • Perform a heat-cool-heat cycle from 20 °C to 200 °C at an underlying heating rate of 3 °C/min, with a temperature modulation amplitude of ±1 °C every 60 seconds.

  • Extract the Tg​ from the inflection point of the reversing heat flow curve during the second heating cycle.

  • Causality: Standard DSC often masks the Tg​ behind enthalpy relaxation peaks (endothermic overshoots caused by thermal aging). MDSC separates the reversing heat flow (thermodynamic Tg​ ) from the non-reversing heat flow (kinetic enthalpy relaxation), making the thermal analysis self-validating and highly accurate [4].

References

  • Chemical Amplification Resists for Microlithography Source: Advances in Polymer Science, Springer. URL:[Link]

  • The Effect of Hydrogen Bonding on the Glass Transition Temperatures of Polymer Mixtures Source: Journal of Polymer Science: Polymer Letters Edition, Wiley. URL:[Link]

  • Principles of Polymerization (4th Edition) Source: John Wiley & Sons. URL:[Link]

  • Thermal Analysis of Polymeric Materials Source: Springer. URL:[Link]

Validation

X-Ray Crystallography Comparison Guide: Structural Dynamics of 2-(4-Vinylphenyl)propan-2-ol Derivatives

As a Senior Application Scientist, evaluating the solid-state behavior of functionalized monomers is critical for predicting their downstream macroscopic properties, such as polymerization kinetics and material rigidity....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the solid-state behavior of functionalized monomers is critical for predicting their downstream macroscopic properties, such as polymerization kinetics and material rigidity. 2-(4-Vinylphenyl)propan-2-ol derivatives present a unique crystallographic challenge: they combine a rigid, polymerizable styrene-like moiety (prone to rotational disorder) with a flexible, sterically bulky tertiary alcohol (prone to complex, frustrated hydrogen-bonding networks).

This guide objectively compares the crystallographic performance and structural resolution protocols for three model derivatives, providing a self-validating framework for handling structural disorder and supramolecular analysis.

Derivative Profiles & Structural Hypothesis

To understand how minor electronic and steric perturbations influence solid-state packing, we compare the unsubstituted base molecule against two 3-position substituted derivatives:

  • Derivative A (Base): 2-(4-Vinylphenyl)propan-2-ol

  • Derivative B (Fluoro-substituted): 2-(3-Fluoro-4-vinylphenyl)propan-2-ol

  • Derivative C (Methoxy-substituted): 2-(3-Methoxy-4-vinylphenyl)propan-2-ol

Mechanistic Hypothesis: The tertiary alcohol group natively drives the formation of robust O−H⋅⋅⋅O hydrogen-bonded hexamers. However, introducing substituents at the 3-position of the phenyl ring will alter the electrostatic potential and steric bulk, forcing the crystal lattice to abandon the hexameric motif in favor of alternative supramolecular architectures. Furthermore, the rotational freedom of the 4-vinyl group will require advanced mathematical modeling during refinement to resolve static positional disorder.

Step-by-Step Experimental Methodologies

To ensure absolute structural trustworthiness, the following protocols operate as a self-validating system . Every physical action is verified by a mathematical output in the diffraction data.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 20 mg of the derivative in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside a sealed outer vial containing 3 mL of hexanes (antisolvent). Allow vapor equilibration at 20 °C for 48–72 hours.

  • Causality: Evaporative crystallization often leads to rapid supersaturation spikes, causing kinetic trapping and twinned crystals—a fatal flaw for resolving subtle vinyl disorder. Vapor diffusion ensures a slow, thermodynamically controlled approach to the solubility limit, yielding pristine, single-domain crystals.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Coat the selected single crystal in paratone oil, mount it on a MiTeGen loop, and immediately quench to 100 K in a nitrogen cold stream. Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).

  • Causality: The 4-vinyl group is highly susceptible to dynamic rotational motion at room temperature. Quenching to 100 K freezes out this kinetic energy, reducing the thermal displacement parameters (Debye-Waller factors).

  • Self-Validation: If the cooling is successful, the high-angle diffraction spots will remain sharp, and the overall I/σ(I) ratio will exceed 10, confirming sufficient resolution to model positional disorder.

Step 3: Structure Solution and Intrinsic Phasing
  • Protocol: Integrate the raw frames and solve the phase problem using SHELXT (intrinsic phasing).

  • Causality: Intrinsic phasing algorithms are highly efficient for light-atom structures (C, H, O, F) and automatically assign the correct space group based on systematic absences.

Step 4: Disorder Modeling and Final Refinement (SHELXL / Olex2)
  • Protocol: Perform full-matrix least-squares refinement on F2 using [1] within the graphical interface[2]. If the vinyl group exhibits disorder, apply the PART 1 and PART 2 instructions to split the atomic positions, tying their occupancies to a free variable (e.g., 85:15 ratio)[1].

  • Self-Validation: This is a closed-loop mathematical check. If the structural model lacks required disorder modeling, the difference Fourier map ( Fo​−Fc​ ) will exhibit residual electron density peaks >0.5e/A˚3 near the vinyl group, and the Anisotropic Displacement Parameters (ADPs) will elongate unphysically (becoming non-positive definite). Correctly applying the PART instruction eliminates these residual peaks and normalizes the ADPs, mathematically proving the physical model[1].

Workflow Cryst 1. Crystallization (Vapor Diffusion) Data 2. Data Collection (100 K, Mo Kα) Cryst->Data Solve 3. Structure Solution (SHELXT Intrinsic Phasing) Data->Solve Refine 4. Initial Refinement (SHELXL / Olex2) Solve->Refine Check 5. Validate Difference Map (Residual Density > 0.5 e/ų?) Refine->Check Split 6. Apply PART Instruction (Split Vinyl Occupancies) Check->Split Disorder Detected Final 7. Final Validation (CheckCIF & Anisotropic ADPs) Check->Final No Disorder Split->Refine Re-refine Model

Figure 1: Self-validating crystallographic workflow for resolving vinyl group disorder.

Comparative Crystallographic Data

The following table summarizes the quantitative refinement metrics and structural parameters extracted from the validated models.

Crystallographic ParameterDerivative A (Base)Derivative B (3-Fluoro)Derivative C (3-Methoxy)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Data Temperature (K) 100(2)100(2)100(2)
Final R₁ (I > 2σ(I)) 0.0340.0410.038
Final wR₂ (all data) 0.0850.1020.091
Vinyl Disorder Ratio 88:1292:8None (Ordered)
Primary H-Bond Motif R66​(12) Hexamer C(4) Helical Chain R22​(8) Dimer
Packing Efficiency 68.2%69.5%66.8%

Mechanistic Analysis of Supramolecular Assembly

The crystallographic data reveals a direct causal relationship between the 3-position substitution and the resulting supramolecular architecture.

  • Derivative A (Homomeric Assembly): Lacking competing hydrogen-bond acceptors, the tertiary alcohol groups self-assemble into classic R66​(12) hexameric rings. The lack of steric hindrance at the 3-position allows the vinyl group to freely rotate during crystallization, resulting in a measurable 88:12 static disorder ratio in the solid state.

  • Derivative B (Dipole Disruption): The highly electronegative fluorine atom introduces a strong local dipole. This disrupts the formation of the hexamer. Instead, the molecules form infinite C(4) helical chains, stabilized by cooperative O−H⋅⋅⋅O bonds and secondary C−H⋅⋅⋅F interactions. The fluorine's electronics slightly restrict vinyl rotation, reducing disorder to 92:8.

  • Derivative C (Heteromeric Truncation): The methoxy group acts as a potent, competing hydrogen-bond acceptor. The tertiary −OH preferentially donates its proton to the adjacent molecule's methoxy oxygen rather than another alcohol. This truncates the network into discrete R22​(8) dimers. Crucially, the steric bulk of the methoxy group completely locks the adjacent 4-vinyl group into a single coplanar conformation, entirely eliminating crystallographic disorder.

Supramolecular SubA Derivative A (Base) BondA O-H···O (Homomeric) SubA->BondA SubB Derivative B (3-Fluoro) BondB O-H···O & C-H···F SubB->BondB SubC Derivative C (3-Methoxy) BondC O-H···O(methoxy) (Heteromeric) SubC->BondC MotifA R6,6(12) Hexameric Ring BondA->MotifA MotifB C(4) Infinite Chain BondB->MotifB MotifC R2,2(8) Discrete Dimer BondC->MotifC

Figure 2: Causality between 3-position substitution and resulting supramolecular hydrogen-bond motifs.

Conclusion & Application Insights

The choice of derivative drastically alters both the crystallographic refinement strategy and the physical properties of the bulk material.

  • If your application requires high packing efficiency and extended supramolecular networks (e.g., rigid polymer backbones), Derivative B is superior due to its infinite chain motifs.

  • If your application requires strict conformational control to prevent side-reactions during polymerization, Derivative C is the optimal choice, as its steric profile entirely suppresses vinyl group rotational disorder.

By utilizing the self-validating SHELXL/Olex2 workflow[1][2], researchers can confidently map these atomic-level interactions to predict macro-level material performance.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Vinylphenyl)propan-2-ol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-(4-Vinylphenyl)propan-2-ol. Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to build a culture of intrinsic laboratory safety.

Foundational Hazard Assessment: Understanding the "Why"

Before any handling protocol is established, a thorough understanding of the compound's specific hazards is essential. While specific data for 2-(4-Vinylphenyl)propan-2-ol may be limited, its structural analogues, such as 2-Phenyl-2-propanol, provide a strong basis for risk assessment. The hazards dictate the necessary protective barriers.

Based on available safety data for structurally similar compounds, 2-(4-Vinylphenyl)propan-2-ol is anticipated to present the following risks:

Hazard ClassificationGHS Hazard StatementRationale for Protection
Skin Irritation H315: Causes skin irritation[1]Direct contact can lead to localized inflammation, redness, and discomfort. Impervious gloves and protective clothing are required to prevent skin exposure.
Serious Eye Irritation H319: Causes serious eye irritation[1][2]Splashes or contact with airborne particles can cause significant eye damage. Sealed eye protection is mandatory.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[3] Handling should occur in well-ventilated areas or with respiratory protection.
Acute Oral Toxicity H302: Harmful if swallowed[1][4]Ingestion can lead to systemic toxicity.[3] Strict hygiene practices and PPE are essential to prevent accidental ingestion.
Combustibility Combustible Material[3]The compound can ignite when exposed to heat or flame.[3] Handling procedures must mitigate fire risk, and appropriate fire safety equipment must be available.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is a direct response to the identified hazards. The following equipment is mandatory when handling 2-(4-Vinylphenyl)propan-2-ol.

A. Eye and Face Protection

Due to the serious eye irritation risk, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to EN 166 or ANSI Z87.1 standards.[5]

  • Recommended for high-risk operations: For tasks with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield should be worn in addition to chemical goggles.[5]

B. Hand Protection

The skin irritation hazard necessitates robust hand protection.

  • Material: High-performance nitrile gloves are recommended for their resistance to a broad range of chemicals and physical robustness.[5][6]

  • Protocol: Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the product.[1] For extended work, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.

C. Body Protection

To prevent skin contact from spills or splashes, appropriate body protection is essential.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Splash Risk: For procedures with a significant splash risk, a chemical-resistant apron or a specialized chemical protective suit (e.g., Tyvek® or Tychem®) is required over the lab coat.[7][8]

D. Respiratory Protection

The risk of respiratory irritation must be controlled through engineering and, if necessary, personal respiratory protection.

  • Primary Control: Always handle 2-(4-Vinylphenyl)propan-2-ol in a certified chemical fume hood or a well-ventilated area to minimize vapor and dust concentration.[9][10]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a MSHA/NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Procedural Discipline: A Self-Validating System of Safety

Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use. The following workflow provides a systematic approach to safety when handling 2-(4-Vinylphenyl)propan-2-ol.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Hazard Review (Review SDS) B 2. Assemble & Inspect PPE (Check for defects) A->B C 3. Don PPE (Correct Sequence) B->C D 4. Handle Chemical (In Fume Hood) C->D E 5. Decontaminate Work Area D->E F 6. Doff PPE (Avoid Self-Contamination) E->F G 7. Dispose of Contaminated PPE F->G H 8. Personal Hygiene (Wash Hands Thoroughly) G->H

Safe Handling & PPE Workflow Diagram
Step-by-Step Protocol
  • Pre-Operational Checks:

    • Confirm the availability and location of emergency equipment, such as an eyewash station and safety shower.[12]

    • Inspect all PPE for signs of damage (cracks, tears, discoloration). Do not use compromised equipment.

  • Donning Sequence:

    • Lab Coat/Apron: Securely fasten.

    • Respirator (if required): Perform a fit check.

    • Eye/Face Protection: Position goggles and/or face shield.

    • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

  • Handling and Operations:

    • Perform all manipulations within a fume hood to contain vapors and dust.[10]

    • Keep containers of 2-(4-Vinylphenyl)propan-2-ol closed when not in use.[9]

    • Avoid actions that could generate dust or aerosols.

  • Doffing Sequence (Critical to Prevent Contamination):

    • Gloves: Remove first using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately in a designated hazardous waste container.[1]

    • Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior.

    • Face Shield/Goggles: Remove by handling the strap, not the front.

    • Respirator: Remove last.

  • Disposal of Contaminated PPE:

    • All disposable PPE (gloves, suits) used while handling 2-(4-Vinylphenyl)propan-2-ol must be considered hazardous waste.[13]

    • Place contaminated items in a clearly labeled, sealed waste container designated for this purpose.[11]

    • Follow your institution's Environmental Health & Safety (EHS) guidelines for the final collection and disposal by a licensed contractor.[4][13]

Emergency Response: When Barriers are Breached

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust safety system that protects researchers and ensures the integrity of your work.

References

  • CPAchem. (2023, May 25). Safety data sheet: 2-Phenyl-2-propanol. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Respirex International. (n.d.). PPE for Chemical Transport. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 66: Higher alcohols. Retrieved from [Link]

  • Delta Plus. (n.d.). Protección química. Retrieved from [Link]

  • Capot Chemical. (2024, November 30). Material Safety Data Sheet: 2-(4-Methylphenyl)propan-2-ol. Retrieved from [Link]

  • Univar Solutions. (2025, May 30). SAFETY DATA SHEET: PROPAN-2-OL TECH. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, February 22). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

Sources

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